molecular formula C6H2N2O6 B14411606 2,5-Dinitrocyclohexa-2,5-diene-1,4-dione CAS No. 81566-88-3

2,5-Dinitrocyclohexa-2,5-diene-1,4-dione

Cat. No.: B14411606
CAS No.: 81566-88-3
M. Wt: 198.09 g/mol
InChI Key: LLQLDYCUZANDHD-UHFFFAOYSA-N
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Description

2,5-Dinitrocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C6H2N2O6. It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two hydrogen atoms are replaced by nitro groups. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dinitrocyclohexa-2,5-diene-1,4-dione can be synthesized through the nitration of cyclohexa-2,5-diene-1,4-dione. The nitration process typically involves the use of a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to avoid over-nitration and the formation of by-products .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through recrystallization from solvents such as ethyl acetate or dichloromethane .

Chemical Reactions Analysis

Types of Reactions

2,5-Dinitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dinitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dinitrocyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of two nitro groups creates a highly reactive platform due to the inherent electronic and steric strains. These nitro groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions. The compound can also generate reactive oxygen species (ROS) that can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

2,5-Dinitrocyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:

    2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Similar structure but with hydroxyl groups instead of nitro groups.

    2,5-Dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with chlorine atoms instead of nitro groups.

    2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1,4-dione: Similar structure but with additional methyl groups.

The uniqueness of this compound lies in its high reactivity due to the presence of nitro groups, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

81566-88-3

Molecular Formula

C6H2N2O6

Molecular Weight

198.09 g/mol

IUPAC Name

2,5-dinitrocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6H2N2O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H

InChI Key

LLQLDYCUZANDHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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